4-chlorobenzyl 2-bromobenzoate
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Overview
Description
4-Chlorobenzyl 2-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 4-chlorobenzyl group attached to a 2-bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 4-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The 4-chlorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester bond can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield derivatives such as 2-aminobenzoates or 2-thiobenzoates.
- Oxidation reactions produce 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
- Reduction reactions result in the formation of 4-chlorobenzyl alcohol.
Scientific Research Applications
4-Chlorobenzyl 2-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Pharmaceutical Research: It is explored as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorobenzyl Chloride: Similar in structure but lacks the ester functionality.
2-Bromobenzoic Acid: Shares the bromobenzoate moiety but lacks the 4-chlorobenzyl group.
4-Chlorobenzoic Acid: Contains the 4-chlorobenzyl group but lacks the bromobenzoate moiety.
Uniqueness: 4-Chlorobenzyl 2-bromobenzoate is unique due to the combination of both 4-chlorobenzyl and 2-bromobenzoate groups, which imparts distinct chemical reactivity and potential applications. Its dual functionality allows for diverse chemical transformations and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-13-4-2-1-3-12(13)14(17)18-9-10-5-7-11(16)8-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJZWWVZKLHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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